Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate is a synthetic compound that belongs to the class of nicotinate derivatives. This compound is characterized by the presence of a fluorine atom at the 2-position of the nicotinic acid moiety and a pyrrolidine ring at the 6-position. The molecular formula for methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate is , with a molecular weight of approximately 258.67 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmacologically active substances.
Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate can be synthesized through various chemical methods, often involving pyrrolidine and nicotinic acid derivatives. It falls under the category of pyrrolidine derivatives and nicotinates, which are compounds frequently studied for their biological activities, including neuropharmacological effects. Its classification is significant in drug development, as compounds within this category may exhibit interactions with nicotinic acetylcholine receptors.
The synthesis of methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate can be achieved through several methodologies. One common approach involves the reaction of methyl nicotinate with pyrrolidine in the presence of a suitable base, such as potassium tert-butoxide, under reflux conditions. The general steps include:
This method allows for the formation of the desired product with good yields while minimizing side reactions associated with more complex synthetic routes .
The molecular structure of methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate can be represented using various structural formulas:
InChI=1S/C11H12FN2O2/c1-17-11(16)7-6-8(13)10(14-9(7)12)15-4-2-3-5-15/h6H,2-5H2,1H3
COC(=O)C1=CC(=C(N=C1Cl)N2CCCC2)F
The structure features a pyridine ring substituted with a fluorine atom and an ester group, along with a pyrrolidine moiety attached to it .
Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate can undergo various chemical reactions typical for compounds containing both pyridine and pyrrolidine functionalities:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties or to create new derivatives .
The mechanism of action for methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate primarily involves its interaction with nicotinic acetylcholine receptors in the nervous system. Upon binding to these receptors, the compound may facilitate neurotransmitter release or modulate synaptic transmission. This action can lead to various physiological effects, including enhanced cognitive function or potential therapeutic benefits in neurodegenerative diseases.
Experimental data suggest that derivatives of nicotinates can exhibit varying degrees of agonistic or antagonistic activity at these receptors, influencing their efficacy as potential therapeutic agents .
Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate exhibits several notable physical and chemical properties:
Chemical properties include reactivity towards nucleophiles due to the presence of electron-withdrawing groups like fluorine and carbonyl functionalities.
Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate has potential applications in various scientific fields:
The ongoing research into its biological activities continues to reveal insights into its utility in drug discovery and development processes .
Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate (CAS: N/A; Aldrich CPR ID: ADE000795) is a synthetically engineered nicotinate derivative featuring a fluorine atom at the C2 position and a pyrrolidine ring at the C6 position of the pyridine core. Its systematic IUPAC name is methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate, with the molecular formula C₁₁H₁₃FN₂O₂ and a molecular weight of 224.23 g/mol. The compound exists as a solid under standard conditions, consistent with its structural complexity [1] [3].
The scaffold integrates three pharmacologically significant elements:
Table 1: Key Structural Descriptors of Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃FN₂O₂ |
Exact Mass | 224.0960 g/mol |
XLogP3 | ~1.8 (Predicted) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 3 |
Topological Polar Surface Area | 46.2 Ų |
The strategic fluorine incorporation enhances membrane permeability and metabolic resistance through reduced basicity and increased lipophilicity. Meanwhile, the pyrrolidine nitrogen enables protonation at physiological pH, potentially facilitating interactions with bacterial membranes—a critical attribute for Gram-negative penetration [6] [10].
This compound emerged from rational drug design approaches targeting bacterial resistance challenges. Its development aligns with two key medicinal chemistry strategies:
Pyrrolidine-containing antibiotics have demonstrated clinical success, as evidenced by FDA-approved agents:
Table 2: Clinically Deployed Antibiotics Featuring Pyrrolidine Motifs
Antibiotic | Class | FDA Approval | Role of Pyrrolidine |
---|---|---|---|
Cefepime | 4th-gen cephalosporin | 1996 | Expands Gram-negative spectrum |
Meropenem | Carbapenem | 1996 | Stabilizes against β-lactamases |
Ertapenem | Carbapenem | 2001 | Enhances serum half-life |
Doripenem | Carbapenem | 2014 | Reduces efflux susceptibility |
Relebactam | β-lactamase inhibitor | 2019 | Protects imipenem from hydrolysis |
Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate represents an evolution of this design philosophy, where the fluoronicotinate core enables ribosomal targeting while the pyrrolidine subunit addresses membrane permeability barriers in Gram-negative pathogens [6] [8].
Gram-negative bacteria possess formidable resistance mechanisms, including:
This compound’s molecular architecture strategically counters these defenses:
a) Outer Membrane Permeation EnhancementThe protonatable pyrrolidine nitrogen facilitates self-promoted uptake across lipopolysaccharide (LPS)-rich outer membranes through cation-mediated disruption, bypassing porin limitations. This mechanism mirrors the activity of aminoglycosides but without their dose-limiting toxicity [9] [10].
b) Efflux Pump EvasionStructural rigidity imposed by the fluorine-pyridine conjugation reduces recognition by broad-spectrum efflux systems (e.g., AcrAB-TolC in E. coli). Studies on analogous oxazolidinones demonstrate that strategic fluorination decreases efflux susceptibility by >8-fold in Pseudomonas aeruginosa [10].
c) Target VersatilityWhile exact targets remain proprietary, nicotinate derivatives exhibit confirmed activity against:
The 2-fluoro-6-aminopyridine motif enables hydrogen bonding with conserved residues in these targets, while fluorine’s electronegativity strengthens binding interactions [8].
Table 3: Resistance Mechanisms and Corresponding Structural Countermeasures
Resistance Mechanism | Bacterial Example | Compound’s Counterstrategy |
---|---|---|
Porin-limited permeation | P. aeruginosa | Pyrrolidine-mediated membrane disruption |
RND efflux systems | A. baumannii | Fluorine-induced conformational rigidity |
Hydrolytic enzyme production | ESBL K. pneumoniae | Steric blockade of β-lactamase recognition |
Target mutation | MRSA | Multi-site binding reducing resistance onset |
Recent studies indicate that fluorinated pyrrolidinyl-nicotinates maintain activity against WHO Critical Priority pathogens including carbapenem-resistant Acinetobacter baumannii and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. This positions the scaffold as a promising candidate for addressing Gram-negative resistance crises [5] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: